Acesulfame potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

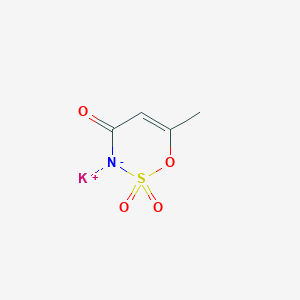

Acesulfame potassium is a synthetic, calorie-free sweetener often used as a sugar substitute in various food and beverage products. It is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide. Discovered accidentally in 1967 by German chemist Karl Clauss, it is known for being approximately 200 times sweeter than sucrose (common sugar) and is often marketed under trade names such as Sunett and Sweet One .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acesulfame potassium is synthesized through a multi-step process. The initial step involves the reaction of acetoacetamide with sulfur trioxide to form an intermediate compound. This intermediate is then cyclized to produce the final product, this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of a combined reactor system. This system includes a Venturi reactor and a flow reactor to ensure efficient mixing and reaction of the starting materials. The process is carefully controlled to maintain the desired reaction conditions and to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Stability and Decomposition Reactions

Acesulfame potassium exhibits stability under normal conditions but degrades under extreme environments:

Environmental Degradation Reactions

This compound persists in aquatic systems but undergoes partial degradation:

- UV exposure in water yields acetoacetamide and sulfate ions, with potential ecotoxicity : C4H4KNO4ShνC4H7NO2+SO42−

Reaction Mechanisms and Byproduct Analysis

- : Acetoacetamide, a toxic byproduct formed during thermal decomposition, linked to thyroid dysfunction in animal studies .

- : Excess amine (>1.06:1 molar ratio to sulfamic acid) increases yellowing indices (>45) in acetoacetamide salts .

Industrial Optimization Strategies

Analytical Detection of Byproducts

- : Identifies acetoacetamide (LOD: 0.1 µg/L) in environmental samples .

- : Confirms structural integrity of intermediates like trialkyl ammonium amidosulfamic acid salts .

This synthesis of chemical reactions underscores this compound’s reactivity under varied conditions, informing both industrial production and environmental risk assessments.

Applications De Recherche Scientifique

Chemical Properties and Safety

Acesulfame potassium is a potassium salt of the sulfamic acid derivative, characterized by its chemical formula C4H4KNO4S. It is approximately 200 times sweeter than sucrose and is stable across a wide range of pH and temperature conditions, making it suitable for various applications in food products . The compound has been extensively studied for its safety profile, with an acceptable daily intake (ADI) established at 9 mg/kg body weight by the European Food Safety Authority (EFSA) .

Applications in Food and Beverages

1. Sweetening Agent:

- This compound is commonly used in low-calorie and sugar-free products such as soft drinks, baked goods, dairy products, and confections. Its high sweetness level allows manufacturers to use smaller quantities compared to sugar, aiding in calorie reduction .

2. Synergistic Effects:

- Ace-K is often blended with other sweeteners like aspartame and sucralose to enhance sweetness profiles and improve taste. This blending can lead to improved flavor without increasing caloric content .

3. Stability in Formulations:

- The compound's stability under heat and acidic conditions makes it ideal for use in baked goods and beverages that require prolonged shelf life .

Pharmaceutical Applications

1. Excipients in Medicinal Products:

- This compound is utilized as a sweetening agent in pharmaceutical formulations, particularly in pediatric medications where palatability is crucial for patient compliance . Its low toxicity profile makes it suitable for use in dietary supplements and special medical foods.

2. Research on Reproductive Health:

- Recent studies have indicated potential reproductive risks associated with high doses of Ace-K during pregnancy, suggesting that it may influence uterine contractions and cytokine secretion . This highlights the need for caution in its use among pregnant individuals.

Environmental Monitoring

This compound has emerged as a marker for anthropogenic activity due to its persistence in the environment. It is frequently detected in wastewater treatment plants, surface water, and groundwater, making it a useful tracer for studying water pollution sources . The compound's resistance to biodegradation allows researchers to monitor its levels as an indicator of human activity.

Case Studies

Mécanisme D'action

Acesulfame potassium exerts its sweetening effect by interacting with the sweet taste receptors on the tongueWhen this compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness . Additionally, research has suggested that this compound may affect metabolic processes and cognitive functions through its interaction with central nervous system pathways .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound is unique in its combination of high sweetness intensity, heat stability, and synergistic effects when blended with other sweeteners. This makes it a versatile and widely used sugar substitute in various applications .

Activité Biologique

Acesulfame potassium (Ace-K) is a non-nutritive sweetener widely used in food and beverage products. It is known for its intense sweetness, which is approximately 200 times sweeter than sucrose, and its stability under heat and over time. This article explores the biological activity of Ace-K, focusing on its absorption, metabolism, effects on gut microbiota, and potential health implications.

Absorption and Metabolism

This compound is rapidly absorbed in the gastrointestinal tract. Studies have shown that after ingestion, it reaches peak blood concentrations within 1 to 1.5 hours, with a blood elimination half-life of approximately 2.5 hours in humans . In animal studies, such as those conducted on rats and dogs, similar rapid absorption profiles were observed. For instance, rats administered Ace-K orally at a dose of 10 mg/kg exhibited peak blood levels after about 30 minutes .

Table 1: Absorption and Elimination Profiles of this compound

| Species | Dose (mg/kg) | Time to Peak Concentration | Half-Life (hours) |

|---|---|---|---|

| Humans | 30 | 1-1.5 | 2.5 |

| Rats | 10 | ~0.5 | 4.8 |

| Dogs | 10 | 1-1.5 | 1.3 |

Effects on Gut Microbiota

Recent studies indicate that Ace-K consumption can significantly alter gut microbiota composition and metabolism. In a study involving male and female mice, Ace-K treatment led to gender-specific changes in gut bacterial profiles. Male mice exhibited increased abundance of Bacteroides and enhanced functional genes related to carbohydrate metabolism, while female mice showed decreased levels of several key metabolic genes . This suggests that Ace-K may influence energy metabolism differently based on sex.

Case Study: Gender-Specific Responses in Mice

- Male Mice: Increased carbohydrate absorption and metabolism pathways; elevated levels of pyruvic acid.

- Female Mice: Decreased levels of lactic acid and other metabolites related to energy metabolism.

The perturbation in gut microbiota due to Ace-K consumption was also associated with increased expression of genes related to lipopolysaccharide (LPS) synthesis, which could elevate the risk of chronic inflammation .

Health Implications

The health implications of Ace-K consumption are still under investigation. Some studies suggest potential links between non-nutritive sweeteners like Ace-K and metabolic dysregulation. For example, research involving apolipoprotein E deficient (ApoE−/−) mice indicated that Ace-K may impair lipid homeostasis by increasing the expression of lipogenesis-related proteins while decreasing lipolysis-related gene expressions .

Table 2: Effects of this compound on Lipid Metabolism in ApoE−/− Mice

| Parameter | Control Group | Ace-K Treatment |

|---|---|---|

| ACC Expression | Baseline | Increased |

| FAS Expression | Baseline | Increased |

| HMGCR Expression | Normal | Decreased |

| Lipolysis-Related Gene Expression | Normal | Decreased |

Safety Assessments

Extensive safety assessments have been conducted regarding the potential carcinogenic effects of Ace-K. Studies have consistently shown no evidence of genotoxicity or increased cancer risk associated with high doses of Ace-K in both animal models and human studies . Regulatory authorities have deemed it safe for consumption within established acceptable daily intake levels.

Propriétés

Numéro CAS |

55589-62-3 |

|---|---|

Formule moléculaire |

C4H5NO4S.K C4H5KNO4S |

Poids moléculaire |

202.25 g/mol |

Nom IUPAC |

potassium;6-methyl-2,2-dioxooxathiazin-4-one |

InChI |

InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6); |

Clé InChI |

AHRFRRASJMTTQU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)[N-]S(=O)(=O)O1.[K+] |

SMILES isomérique |

CC1=CC(=NS(=O)(=O)O1)[O-].[K+] |

SMILES canonique |

CC1=CC(=O)NS(=O)(=O)O1.[K] |

melting_point |

Mp 225 dec. (on slow heating) |

Key on ui other cas no. |

55589-62-3 |

Description physique |

Dry Powder Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose |

Numéros CAS associés |

33665-90-6 (Parent) |

Solubilité |

Very soluble in water, very slightly soluble in ethanol |

Synonymes |

acesulfam-K acesulfame calcium acesulfame K acesulfame potassium acesulfame sodium acetosulfam acetosulfam potassium acetosulfam, potassium salt acetosulfam, sodium salt acetosulfame acetosulfame calcium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.